Cas no 113350-58-6 (1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-, bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2R,3R,4R)- (9CI))

1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-, bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2R,3R,4R)- (9CI) structure
113350-58-6 structure
Nome del prodotto:1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-, bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2R,3R,4R)- (9CI)
Numero CAS:113350-58-6
MF:C38H46N2O8
MW:658.78045129776
CID:235688
PubChem ID:188753

1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-, bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2R,3R,4R)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-, bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2R,3R,4R)- (9CI)
    • 1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-, bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]es
    • bis[(1S,4R,5R)-4-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,2S,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate
    • ζ-Truxilline
    • 113350-58-6
    • 1,2-Cyclobutanedicarboxylic acid, 3,4-diphenyl-, bis((1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl) ester, (1S,2R,3R,4R)-
    • bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,2S,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate
    • zeta-Truxilline
    • Inchi: InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3
    • Chiave InChI: SYSWFFZJNZSEIZ-UHFFFAOYSA-N
    • Sorrisi: COC(C1C2CCC(N2C)CC1OC(C1C(C2C=CC=CC=2)C(C2C=CC=CC=2)C1C(OC1CC2CCC(N2C)C1C(OC)=O)=O)=O)=O

Proprietà calcolate

  • Massa esatta: 658.325
  • Massa monoisotopica: 658.325
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 48
  • Conta legami ruotabili: 12
  • Complessità: 1120
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 112Ų
  • XLogP3: 4.6

Proprietà sperimentali

  • Densità: 1.29
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.611

1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-, bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2R,3R,4R)- (9CI) Letteratura correlata

Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司